

# FT895 Technical Support Center: Optimizing for Cell-Based Assays

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: FT895  
Cat. No.: B2679868

[Get Quote](#)

Welcome to the technical support center for **FT895**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of **FT895**, a potent and selective HDAC11 inhibitor, in your cell-based assays.

## Frequently Asked Questions (FAQs)

Q1: What is **FT895** and what is its primary mechanism of action?

A1: **FT895** is a small molecule inhibitor that potently and specifically targets Histone Deacetylase 11 (HDAC11), the sole member of the Class IV HDAC subfamily.[1][2] Its primary mechanism is to block the enzymatic activity of HDAC11, which is involved in removing fatty-acyl groups from lysine residues on proteins, a process known as defatty-acylation.[2] The reported half-maximal inhibitory concentration (IC50) for **FT895** against HDAC11 is as low as 3 nM.[3][4][5][6][7] However, the measured potency can vary depending on the experimental substrate used.[8]

Q2: What are the common applications of **FT895** in cell-based assays?

A2: **FT895** is utilized in a variety of research contexts to probe the function of HDAC11. Common applications include:

- Antiviral Research: Investigating the restriction of viral replication, such as for Enterovirus 71 (EV71).[\[1\]](#)[\[9\]](#)
- Oncology Research: Suppressing the growth and proliferation of cancer cells, including malignant peripheral nerve sheath tumors (MPNST) and JAK2-driven myeloproliferative neoplasms.[\[3\]](#)[\[10\]](#) It has also been shown to reduce the self-renewal capacity of non-small-cell lung cancer stem cells.[\[10\]](#)
- Metabolism Research: Studying thermogenesis through the induction of uncoupling protein 1 (UCP1) in adipocytes.[\[11\]](#)

Q3: How should I prepare and store **FT895** stock solutions?

A3: Proper preparation and storage are critical for maintaining the compound's activity. **FT895** is typically supplied as a solid powder. For cell-based assays, a concentrated stock solution is prepared in a suitable solvent, which can then be diluted to the final working concentration in cell culture media.

Table 1: **FT895** Solubility and Stock Solution Preparation



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

| Storage (Stock Solution)| Aliquot and store at -80°C for up to 6 months to avoid freeze-thaw cycles. [\[7\]](#) |

Note: Always use freshly opened or properly stored hygroscopic DMSO to ensure maximum solubility.[\[7\]](#)

Q4: What are the known signaling pathways affected by **FT895**?

A4: By inhibiting HDAC11, **FT895** has been shown to modulate several key cellular signaling pathways:

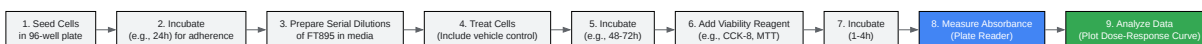
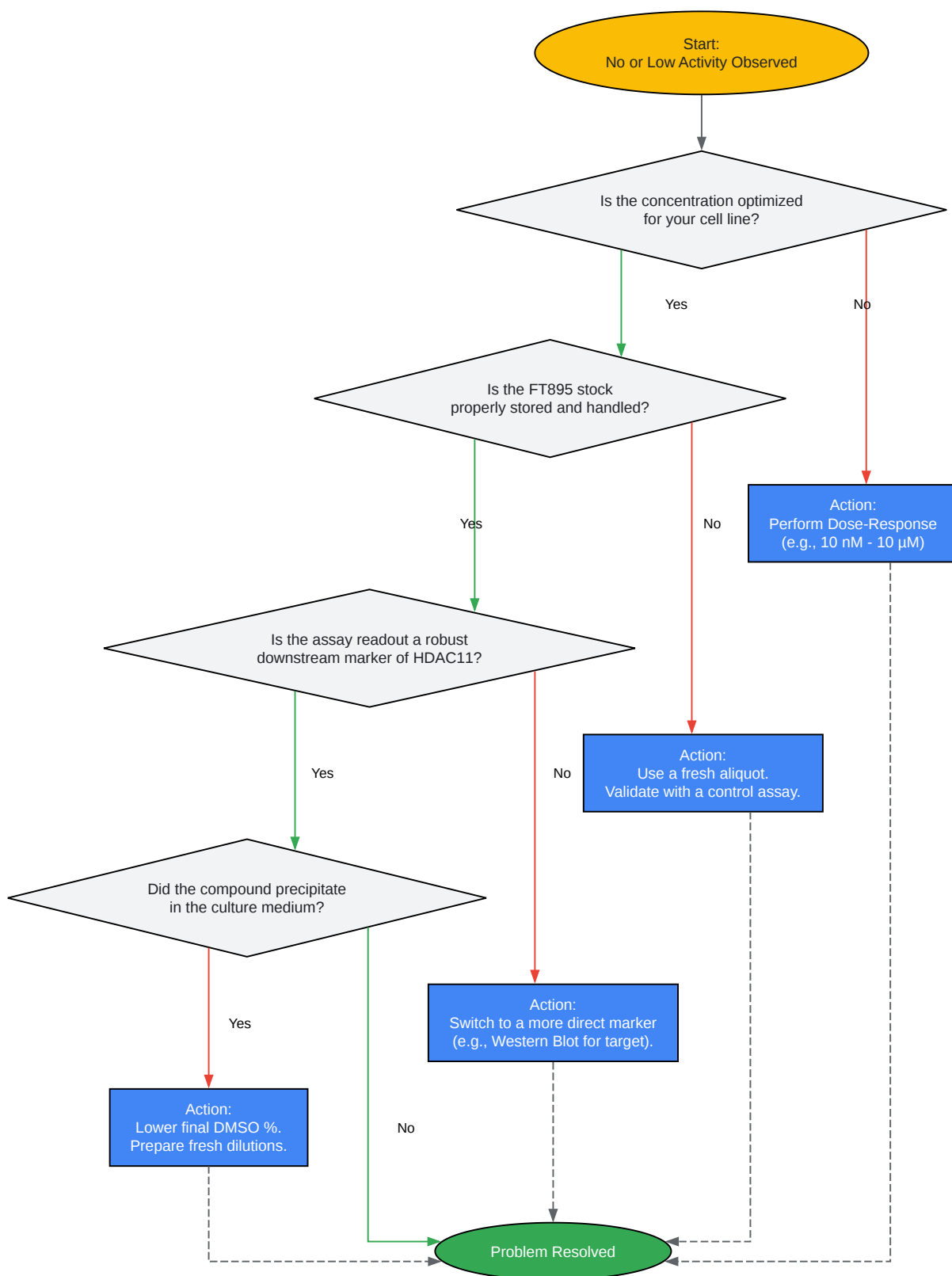
- Hippo Signaling Pathway: **FT895** can suppress this pathway, which is crucial for regulating organ size and cell proliferation.[1][10]
- JAK/STAT Signaling Pathway: The inhibitor can block this pathway, which is often dysregulated in myeloproliferative neoplasms.[10]
- HIF-1 $\alpha$  Signaling Pathway: RNA-seq analysis has shown this pathway is prominent after **FT895** treatment, consistent with observed effects on mitochondrial respiration.[3]
- PKA Signaling: **FT895** can induce UCP1 expression in adipocytes through both PKA-dependent and PKA-independent mechanisms.[11]



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. Targeting HDAC11 activity by FT895 restricts EV71 replication - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org \[openlabnotebooks.org\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. FT895 | HDAC11 \(histone deacetylase\) inhibitor | CAS# 2225728-57-2 | InvivoChem \[invivochem.com\]](#)
- [5. selleckchem.com \[selleckchem.com\]](#)
- [6. selleckchem.com \[selleckchem.com\]](#)
- [7. medchemexpress.com \[medchemexpress.com\]](#)
- [8. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Targeting HDAC11 activity by FT895 restricts EV71 replication - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance \[jci.org\]](#)
- To cite this document: BenchChem. [FT895 Technical Support Center: Optimizing for Cell-Based Assays]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2679868#optimizing-ft895-concentration-for-cell-based-assays\]](https://www.benchchem.com/product/b2679868#optimizing-ft895-concentration-for-cell-based-assays)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)